molecular formula C13H12N2O B2476010 N-(Quinolin-5-ylmethyl)prop-2-enamide CAS No. 2139377-45-8

N-(Quinolin-5-ylmethyl)prop-2-enamide

Cat. No. B2476010
CAS RN: 2139377-45-8
M. Wt: 212.252
InChI Key: VLBHBSWZQVXKRC-UHFFFAOYSA-N
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Description

N-(Quinolin-5-ylmethyl)prop-2-enamide , also known as acrylamide , is an organic compound with the chemical formula C₃H₅NO . It appears as a white, odorless solid and is soluble in water and various organic solvents . Acrylamide is primarily used as a precursor for polyacrylamides , which find applications as water-soluble thickeners and flocculation agents in various industries .


Molecular Structure Analysis

The molecular formula of acrylamide is C₃H₅NO , with an average mass of 213.234 Da and a monoisotopic mass of 213.111343 Da . Its structure consists of a vinyl-substituted primary amide group (CONH₂) .


Chemical Reactions Analysis

  • Formation via Maillard Reaction : Acrylamide is produced in starchy foods (such as potatoes) when cooked at high temperatures (above 120°C) due to the Maillard reaction .
  • Toxicity and Carcinogenicity : Epidemiological studies have linked acrylamide accumulation in the body to an increased risk of cancers. Different tolerable daily intakes have been estimated to avoid neurotoxicity and carcinogenic effects .
  • Mitigation Techniques : Researchers continue to explore methods to reduce acrylamide formation in thermally processed foods .

Physical And Chemical Properties Analysis

  • Occupational Safety : Classified as a potential occupational carcinogen

Mechanism of Action

Acrylamide thermally decomposes to CO₂, CO, NO₂, and NH₃ . Its toxicity and carcinogenicity are associated with its presence in certain foods and exposure levels .

Safety and Hazards

Acrylamide poses risks to human health, and exposure should be minimized. Proper handling and safety precautions are essential in industrial and laboratory settings .

Future Directions

Researchers aim to develop technology for producing acrylamide-free starch-protein-fat-based thermally processed food products. Further studies will focus on mitigation techniques to reduce acrylamide content in baked goods .

properties

IUPAC Name

N-(quinolin-5-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-2-13(16)15-9-10-5-3-7-12-11(10)6-4-8-14-12/h2-8H,1,9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBHBSWZQVXKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=C2C=CC=NC2=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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